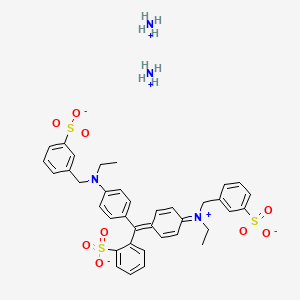
C.I. Acid Blue 9
Descripción general
Descripción
C.I. Acid Blue 9, also known as Brilliant Blue FCF, is a synthetic dye . It is a reddish-violet powder or granules with a metallic luster . It is used in various industries including textiles, food, and cosmetics. In cosmetics and personal care products, it is used in the formulation of hair coloring products .
Molecular Structure Analysis
The molecular formula of C.I. Acid Blue 9 is C37H42N4O9S3 . Its molecular weight is 782.94 .Chemical Reactions Analysis
A study discusses the adsorption behavior of C.I. Acid Blue 9 onto calcined Mg–Al layered double hydroxides . The adsorption of C.I. Acid Blue 9 was investigated, and it was found that all LDH adsorbents and LDH derived mixed oxide adsorbents had high removal efficiency rate .Physical And Chemical Properties Analysis
C.I. Acid Blue 9 is a reddish-violet powder or granules with a metallic luster . It is soluble in water . The exact physical and chemical properties such as boiling point, freezing point, vapor pressure, flash point, vapor density, specific gravity, ionization potential, lower explosive limit (LEL), and upper explosive limit (UEL) are not explicitly detailed in the search results .Aplicaciones Científicas De Investigación
Photoelectrocatalytic Degradation
C.I. Acid Blue 9 has been utilized in the photoelectrocatalytic degradation of water pollutants. Researchers have used copper/sulfur co-doped titanium dioxide nanotubes to enhance the degradation rates of this dye under UV and visible light . This application is significant in environmental remediation, offering a potential method for large-scale water purification processes.
Photodecolorisation Enhancement
The dye has been part of studies involving photodecolorisation , where its interaction with ZnO in the presence of β-Cyclodextrin under UV light was investigated . This research is crucial for developing more efficient methods for removing dye pollutants from wastewater, which is a pressing issue in many developing countries.
Biological Staining
C.I. Acid Blue 9 has been reported to cause staining and deposits in the stomach of rats when administered orally . This property could be harnessed for biological staining applications, although the health implications would need careful consideration.
Chromatographic Analysis
In the field of analytical chemistry, C.I. Acid Blue 9 is used in chromatographic analysis . It serves as a test compound for evaluating the separation capabilities of various HPLC columns . This application is vital for quality control and research in pharmaceuticals and other industries.
Adsorption Studies
The dye is also used in adsorption studies to test the effectiveness of various adsorbents. For instance, cassava bagasse-modified biochar has been tested for its ability to adsorb C.I. Acid Blue 9 from solutions . Such studies are essential for developing new materials for environmental cleanup efforts.
Safety and Hazards
C.I. Acid Blue 9 may form combustible dust concentrations in air . It is recommended to store it in a well-ventilated place and keep the container tightly closed . Recent studies have suggested that Acid Blue 9 may have some potential health risks. In animal studies, it has been shown to cause tumors and other adverse effects with chronic exposure .
Direcciones Futuras
C.I. Acid Blue 9 is used as a direct dye in semi-permanent hair colorants, in the formulation of hair coloring products and other cosmetic products . Its use in non-textile fields such as daily chemical products, agrochemical products, paper, artificial lawn, timber, leather, anodized aluminium painted, food, medicine, makeup, ink for ink-jet print etc. is expanding .
Mecanismo De Acción
Target of Action
C.I. Acid Blue 9, also known as Erioglaucine disodium salt , is primarily used as a dye in various industries . Its primary targets are the materials it is intended to color, such as textiles, food products, and cosmetics . The compound binds to these materials, imparting a blue color .
Mode of Action
The interaction of C.I. Acid Blue 9 with its targets is primarily physical rather than biochemical. The dye molecules adhere to the surface of the target material, resulting in a change in the material’s color . The intensity of the color change can be controlled by adjusting the concentration of the dye .
Biochemical Pathways
As a dye, CIIt’s worth noting that some studies have suggested potential antioxidant properties for the compound .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of CIWhen used in food or cosmetics, the compound is likely to be poorly absorbed due to its large molecular size and high polarity . The compound is water-soluble , which may influence its distribution and excretion.
Result of Action
The primary result of C.I. Acid Blue 9’s action is a change in the color of the target material. This can range from a subtle tint to a deep, vibrant blue, depending on the concentration of the dye . In the context of its potential antioxidant properties, the molecular and cellular effects are still under investigation .
Action Environment
The action of C.I. Acid Blue 9 can be influenced by various environmental factors. For example, the compound is stable under light, oxygen, and heat, which makes it suitable for use in a variety of conditions . Its solubility and color intensity can be affected by the ph and temperature of the solution it is in . Furthermore, the presence of certain ions, such as copper and iron ions, can affect the color produced by the dye .
Propiedades
IUPAC Name |
diazanium;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H36N2O9S3.2H3N/c1-3-38(25-27-9-7-11-33(23-27)49(40,41)42)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)51(46,47)48)30-17-21-32(22-18-30)39(4-2)26-28-10-8-12-34(24-28)50(43,44)45;;/h5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46,47,48);2*1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEKVHWROSNWPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=CC=C5S(=O)(=O)[O-].[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42N4O9S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25305-78-6 (Parent) | |
| Record name | C.I. Acid Blue 9 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002650182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4034310 | |
| Record name | C.I. Acid Blue 9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4034310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
783.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
NKRA, Solid; [MSDSonline], Reddish-violet powder or granules with metallic luster. | |
| Record name | Benzenemethanaminium, N-ethyl-N-[4-[[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl](2-sulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-3-sulfo-, inner salt, ammonium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Acid Blue 9 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4063 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ACID BLUE 9 | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/832 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
Soluble in water (5% at 20 °C and 98 °C) and in ethanol | |
| Record name | C.I. ACID BLUE 9 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5890 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
For drug and cosmetic grades: volatile matter (at 135 °C), 10.0% max; ammonium chlorides and sulfates, 5.0% max; water-insoluble matter, 1.0% max; mixed oxides, 1.0% max; and ether extracts, 0.5% max | |
| Record name | C.I. ACID BLUE 9 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5890 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
C.I. Acid Blue 9 | |
Color/Form |
Reddish-violet powder or granules with a metallic lustre /sodium salt/ | |
CAS RN |
2650-18-2, 2650-18-2; 3844-45-9 | |
| Record name | C.I. Acid Blue 9 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002650182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanaminium, N-ethyl-N-[4-[[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl](2-sulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-3-sulfo-, inner salt, ammonium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Acid Blue 9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4034310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diammonio(ethyl)[4-[[4-[ethyl(3-sulphonatobenzyl)amino]phenyl](2-sulphonatophenyl)methylene]cyclohexa-2,5-dien-1-ylidene](3-sulphonatobenzyl)ammonium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.335 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACID BLUE 9 AMMONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86R7G3C26F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | C.I. ACID BLUE 9 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5890 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ACID BLUE 9 | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/832 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid](/img/structure/B1668894.png)










